molecular formula C13H11N5 B2568439 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685107-79-3

2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine

Cat. No. B2568439
CAS RN: 685107-79-3
M. Wt: 237.266
InChI Key: YUCZDTFMDBVCRD-UHFFFAOYSA-N
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Description

“2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” is a type of 1,2,4-triazole derivative . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives has been established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives have been studied . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives have been analyzed . For example, one of the derivatives has a melting point of 200–202 °C .

Scientific Research Applications

Safety and Hazards

The safety of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives has been evaluated . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation is needed to understand the exact mechanism of action and to improve the potency of these compounds .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the tumor .

Biochemical Pathways

The induction of apoptosis suggests that this compound may affect pathways related to cell survival and death . The downstream effects of this include a reduction in tumor size and potentially a slowdown in the progression of the disease .

Pharmacokinetics

The compound’s potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a decrease in the proliferation of cancer cells . This is achieved through the induction of apoptosis in these cells . Importantly, this compound has been shown to have very weak cytotoxic effects toward normal cells, suggesting that it may have a good therapeutic index .

Action Environment

The action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine can be influenced by various environmental factors. While specific studies on this compound are lacking, factors such as pH, temperature, and the presence of other compounds can generally affect the stability and efficacy of pharmaceutical compounds

properties

IUPAC Name

2-methyl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-10-15-7-6-13(17-10)11-2-4-12(5-3-11)18-9-14-8-16-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCZDTFMDBVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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